molecular formula C9H14ClN3OS B2878374 2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol CAS No. 860650-71-1

2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol

Cat. No.: B2878374
CAS No.: 860650-71-1
M. Wt: 247.74
InChI Key: GJDIIHYQCOKNHP-UHFFFAOYSA-N
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Description

2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is a fascinating compound within the pyrimidine family. This compound boasts an intriguing structure and offers a wide range of potential applications in various fields, including chemistry, biology, medicine, and industry. Notably, the inclusion of chlorine and methylsulfanyl groups enhances its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol typically involves a series of multi-step reactions. A common approach begins with the chlorination of 2-(methylsulfanyl)pyrimidine, followed by an ethylation reaction to introduce the ethylamino group. The final step involves the addition of ethanol to complete the synthesis. These reactions usually require precise control of temperature, solvents, and catalysts to ensure optimal yields and purity.

Industrial Production Methods: Industrial production of this compound would necessitate scalable and cost-effective methods. Large-scale reactors equipped with efficient mixing and heating systems are essential for maintaining consistent reaction conditions. Continuous monitoring and quality control measures ensure that the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is capable of undergoing various chemical reactions, including:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: The chloro group can be reduced to a hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide or potassium permanganate.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Amines or thiols with a base like sodium hydroxide or potassium carbonate.

Major Products Formed from These Reactions:
  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of 2-[6-(Methylsulfanyl)-4-pyrimidinylamino]-1-ethanol.

  • Substitution: Formation of derivatives with amine or thiol groups in place of the chloro group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for designing novel compounds with desirable properties.

Biology: The compound's structural versatility allows for modifications that can enhance its interaction with biological targets. Researchers have explored its potential as a scaffold for developing inhibitors of enzymes involved in various diseases.

Medicine: In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. Their ability to modulate specific molecular pathways makes them candidates for drug development.

Industry: Industrially, the compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties enable its use in formulations that require specific reactivity profiles.

Mechanism of Action

The mechanism by which 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol exerts its effects depends on its molecular targets and pathways involved. Typically, it interacts with enzymes or receptors, modulating their activity. For example, it may inhibit a key enzyme by binding to its active site, thereby preventing substrate processing. Alternatively, it could interact with a receptor to trigger or block a signaling cascade, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The presence of the chloro and methylsulfanyl groups in 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol imparts distinct reactivity and properties. Compared to its brominated analog, the chloro derivative tends to be more reactive in nucleophilic substitution reactions, offering a broader scope of chemical modifications. Additionally, the ethylamino group introduces flexibility, making it an attractive scaffold for designing molecules with varied functional groups.

Properties

IUPAC Name

2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-3-13(4-5-14)8-6-7(10)11-9(12-8)15-2/h6,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDIIHYQCOKNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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